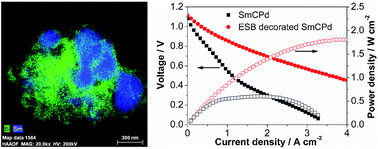High performance nanostructured bismuth oxide–cobaltite as a durable oxygen electrode for reversible solid oxide cells†
Journal of Materials Chemistry A Pub Date: 2018-03-12 DOI: 10.1039/C8TA00370J
Abstract
The high reactivity between bismuth oxide and cobaltite oxygen electrodes is a bottleneck in developing active and reliable bismuth oxide–cobaltite composite oxygen electrodes for solid oxide cells (SOCs). Herein, a Sr-free Sm0.95Co0.95Pd0.05O3−δ (SmCPd) oxygen electrode decorated with nanoscale Er0.4Bi1.6O3 (ESB) is synthesized and assembled on a barrier-layer-free Y2O3–ZrO2 (YSZ) electrolyte film. The cell with the ESB decorated SmCPd composite oxygen electrode exhibits a peak power density of 1.81 W cm−2 at 750 °C and 0.58 W cm−2 at 650 °C. More importantly, excellent operating stability is achieved in the fuel cell mode at 600 °C for 500 h, and in electrolysis and reversible modes at 750 °C for over 200 h. The results demonstrate the feasibility of applying bismuth oxide–cobaltite composite oxygen electrodes in developing high-performance and durable SOCs.


Recommended Literature
- [1] Inside back cover
- [2] Single crystal growth and structure analysis of type-I (Na/Sr)–(Ga/Si) quaternary clathrates†
- [3] State-of-the-art in the study of three-dimensional radical copolymerisation
- [4] Using modified aptamers for site specific protein–aptamer conjugations†
- [5] Kinetics and mechanism of benzylamine additions to ethyl α-acetyl-β-phenylacrylates in acetonitrile
- [6] Impacts of doping on thermal and thermoelectric properties of nanomaterials
- [7] Spectrophotometric method for the determination of trace levels of nitrite in waters
- [8] Shaping bioinspired photo-responsive microstructures by the light-driven modulation of selective interactions†
- [9] Large perpendicular magnetic anisotropy of transition metal dimers driven by polarization switching of a two-dimensional ferroelectric In2Se3 substrate†
- [10] Back cover

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 121080-96-4
-
CAS no.: 13370-08-6
-
CAS no.: 1596-13-0









